molecular formula C10H14N2O B1458353 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1820716-83-3

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1458353
CAS No.: 1820716-83-3
M. Wt: 178.23 g/mol
InChI Key: WBRNGYXMCMMMAF-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a naphthyridine core with a methoxy group at the 6th position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aza-Diels-Alder Reaction: One of the primary methods for synthesizing 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves the aza-Diels-Alder reaction.

    Alkylation of Naphthyridines: Another method involves the alkylation of 1,5-naphthyridines with alkyl halides.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can also be reduced under suitable conditions to yield reduced forms of the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-9-8(4-3-5-11-9)12-10(7)13-2/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRNGYXMCMMMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196847
Record name 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820716-83-3
Record name 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820716-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 3
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 4
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6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 5
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

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